Z-ALA-PHE-OME

Vue d'ensemble

Description

Z-ALA-PHE-OME is a synthetic compound that has garnered attention in the scientific community due to its unique structural properties and reactivity. This compound is utilized in diverse scientific research, spanning from drug synthesis to polymer fabrication.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-ALA-PHE-OME typically involves the reaction of N-Carbobenzyloxy-L-alanine with Methyl L-phenylalaninate hydrochloride . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired ester linkage.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Des Réactions Chimiques

Reaction Conditions and Reagents

| Component | Quantity/Concentration | Role |

|---|---|---|

| N-Carbobenzyloxy-L-alanine | 0.81 mmol | Carboxyl component |

| Methyl L-phenylalaninate HCl | 0.9 mmol | Amine component |

| HATU (Coupling reagent) | 1.22 mmol | Activator |

| 1,4-Dioxane | 2 mL | Solvent |

| LiOH | 1 mmol | Saponification agent |

| N-Ethyl-N,N-diisopropylamine | 1.2 equiv | Base |

Procedure

-

Saponification : LiOH is added to hydrolyze the methyl ester group of the starting material in a dioxane-water mixture.

-

Coupling : HATU and N-ethyl-N,N-diisopropylamine facilitate the formation of the peptide bond between the activated carboxylate and the amine component.

-

Purification : Silica gel chromatography using CH₂Cl₂-EtOAc yields the tripeptide in 97% purity .

Key Outcomes

-

Yield : 97% after purification.

-

Diastereomeric purity : Monitored via HPLC prior to isolation, with no detectable epimerization reported .

Epimerization Resistance During Coupling

Studies on analogous peptides (e.g., Z-Ala-Phg-Ile-OMe) highlight the role of solvent-free ball-milling in minimizing epimerization:

Critical Reaction Parameters

-

Temperature Control : Ball-milling reactions reach 33°C, slightly above ambient conditions, but do not compromise stereochemical integrity .

-

Solvent Minimization : Using DMF at η = 0.45 µL/mg (vs. η = 20 µL/mg in solution-phase) enhances reaction homogeneity without full solubilization .

Functional Group Compatibility

This compound retains reactivity in:

Applications De Recherche Scientifique

Synthesis and Characterization

Z-Ala-Phe-OMe can be synthesized through several methods, including solid-phase peptide synthesis and reactive extrusion techniques. Notably, the use of mechanochemical methods such as ball milling has been demonstrated to facilitate epimerization-free coupling of amino acids, enhancing the yield and purity of synthesized peptides. For instance, this compound was successfully produced with a yield exceeding 89% while maintaining stereochemical integrity in various studies .

Comparative Synthesis Methods

Enzymatic Transformations

One significant application of this compound is its use as a substrate in enzymatic reactions. For example, Alcalase 2.4 L FG has been shown to be highly effective for the C-terminal amidation of this compound to produce Z-Ala-Phe-NH2. This reaction achieved approximately 95% conversion under optimized conditions, demonstrating the compound's utility in peptide synthesis and modification .

Biomedical Applications

This compound and its derivatives have potential applications in biomedicine, particularly in drug development and therapeutic formulations. The compound's structural features enable it to interact with biological systems effectively, making it suitable for:

- Anticancer Therapies : Peptides like this compound can be designed to target specific cancer cell receptors, enhancing the efficacy of anticancer drugs.

- Drug Delivery Systems : The compound can be incorporated into nanoparticles or other delivery systems to improve the bioavailability and targeted delivery of therapeutic agents .

Case Studies

- Peptide Synthesis : A study demonstrated the successful synthesis of this compound using ball milling techniques, achieving high yields without epimerization. This method is particularly advantageous for synthesizing complex peptides that are otherwise challenging to produce using traditional methods .

- Enzymatic Amidation : Another case involved the use of Alcalase for the amidation of this compound, resulting in high yields of Z-Ala-Phe-NH2. This enzymatic approach highlights the potential for using this compound as a building block in peptide synthesis .

- Nanoparticle Development : Research into polyphenol-containing nanoparticles has shown that incorporating peptides like this compound can enhance the stability and functionality of these systems for biomedical applications such as drug delivery and bioimaging .

Mécanisme D'action

The mechanism of action of Z-ALA-PHE-OME involves its interaction with specific molecular targets and pathways. The compound’s ester and amide functionalities allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates

- N-Alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides

Uniqueness

Z-ALA-PHE-OME is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. Its combination of ester and amide groups allows for versatile chemical modifications and interactions, making it valuable in various research fields.

Activité Biologique

Z-ALA-PHE-OME, a synthetic dipeptide, has garnered attention in the field of biochemical research for its significant biological activities. This article delves into the compound's synthesis, biological properties, and potential applications based on diverse research findings.

This compound is synthesized through various peptide coupling techniques, often utilizing methods that minimize epimerization. For example, one study employed a mechanochemical approach to achieve high yields without detectable epimerization, demonstrating the efficiency of this method in peptide synthesis . The compound consists of Z-protected alanine and phenylalanine, with a methoxy group at the C-terminus, which enhances its stability and bioactivity.

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its role in protein interactions and potential therapeutic applications. Key areas of interest include:

2. Antimicrobial Activity

This compound has been linked to antimicrobial properties. A related peptide from Burkholderia arboris, His-Ala-Phe-Lys, showed substantial antifungal activity against plant pathogens . Such findings raise the possibility that this compound may also possess antimicrobial characteristics, warranting further investigation.

3. Role in Protein Interactions

The compound plays a crucial role in protein interactions due to its amino acid composition. This compound can influence the folding and stability of proteins, which is essential for various biological processes . The methoxy group at the C-terminal end may enhance binding affinity in protein-ligand interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of peptides similar to this compound:

Propriétés

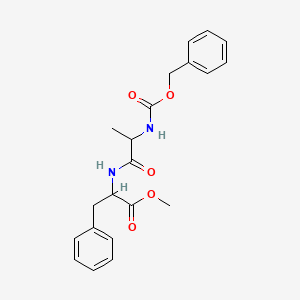

IUPAC Name |

methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-15(22-21(26)28-14-17-11-7-4-8-12-17)19(24)23-18(20(25)27-2)13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H,22,26)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHNOQQFBTTYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954134 | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3235-14-1 | |

| Record name | NSC87866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.